molecular formula C14H12N4O5 B2590512 N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421442-32-1

N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2590512
CAS No.: 1421442-32-1
M. Wt: 316.273
InChI Key: JFCYSHRJNNGLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((Furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a fused oxazole-isoxazole core linked to a furan-methyl carbamoyl group. Its structure combines electron-rich aromatic systems (furan, oxazole) with a carboxamide bridge, a motif common in bioactive molecules.

Properties

IUPAC Name

N-[4-(furan-2-ylmethylcarbamoyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c1-8-5-10(18-23-8)13(20)17-14-16-11(7-22-14)12(19)15-6-9-3-2-4-21-9/h2-5,7H,6H2,1H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCYSHRJNNGLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with oxazole-2-carboxylic acid to form the intermediate. This intermediate is further reacted with 5-methylisoxazole-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications such as drug development and material science .

Scientific Research Applications

N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems and Substituents

The compound’s unique combination of oxazole and isoxazole rings distinguishes it from other heterocyclic derivatives. Below is a comparative analysis of its structural features against key analogs:

Compound Core Structure Key Substituents Synthetic Pathway
N-(4-((Furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide (Target) Oxazole + Isoxazole Furan-2-ylmethyl carbamoyl Likely involves oxime cyclization and carbamoylation (analogous to )
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () Isoxazole Thiophen-2-yl, diethylaminophenyl Oxime formation, cyclization with KCl/Oxone®, hydrolysis
Glisoxepide () Sulfamoylbenzene + Isoxazole Azepan-1-ylcarbamoyl, phenethyl Sulfamoylation and carboxamide coupling (typical for sulfonylureas)
3-(Furan-2-yl)-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)acrylamide () Benzoxazole + Acrylamide Furan-2-yl, pyridinyl Likely Heck coupling or acrylamide formation
Key Observations:
  • Carboxamide Linkage : Common in , and 5 compounds, this group serves as a pharmacophore for hydrogen bonding, critical for target engagement.
  • Heterocycle Fusion: The benzoxazole in compounds increases planarity and lipophilicity compared to the target’s non-fused oxazole-isoxazole system, which may alter membrane permeability.

Hypothetical Pharmacological Implications

While direct activity data for the target compound is unavailable, structural analogs suggest:

  • Thiophene vs. Furan : Thiophene-containing compounds () may exhibit stronger enzyme inhibition due to sulfur’s electronegativity, whereas the target’s furan could enhance oxidative stability.
  • Sulfonylureas () : The absence of a sulfamoyl group in the target compound implies a different mechanism, possibly bypassing pancreatic β-cell targeting.
  • Benzoxazole Systems () : Increased aromaticity in benzoxazoles may improve DNA intercalation properties, a feature less likely in the target’s simpler heterocycles.

Biological Activity

N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan ring : Known for its role in various biological activities.
  • Isoxazole and oxazole moieties : These heterocycles are often associated with antimicrobial and anti-inflammatory properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of isoxazole derivatives, including those similar to this compound. The compound exhibits inhibitory effects on various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and survival.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)8.0
HeLa (Cervical Cancer)10.0

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Preliminary results indicate that it possesses moderate to strong activity against several pathogens.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC, µg/ml)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in tumor growth and microbial resistance.

Case Studies

  • Case Study on Antitumor Effects : A study conducted on the effects of this compound on A549 lung cancer cells demonstrated significant apoptosis induction, suggesting that it may trigger programmed cell death pathways in cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers.
  • Antimicrobial Efficacy in Clinical Isolates : Another research project evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a promising potential for development as a new antimicrobial agent, particularly in the face of rising antibiotic resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.